Cas no 2034265-41-1 (N'-(furan-2-yl)methyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)

N'-(furan-2-yl)methyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide structure
2034265-41-1 structure
Product name:N'-(furan-2-yl)methyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide
CAS No:2034265-41-1
MF:C17H16N2O5S
MW:360.384343147278
CID:6258133
PubChem ID:121018493

N'-(furan-2-yl)methyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(furan-2-yl)methyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide
    • N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
    • 2034265-41-1
    • AKOS026692148
    • F6506-2018
    • N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
    • N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N-(furan-2-ylmethyl)oxamide
    • Inchi: 1S/C17H16N2O5S/c20-15(18-9-13-3-1-6-24-13)16(21)19-11-17(22,12-5-7-23-10-12)14-4-2-8-25-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21)
    • InChI Key: GZOICFALRMOEDF-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(C1=COC=C1)(CNC(C(NCC1=CC=CO1)=O)=O)O

Computed Properties

  • Exact Mass: 360.07799279g/mol
  • Monoisotopic Mass: 360.07799279g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 133Ų

N'-(furan-2-yl)methyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6506-2018-10μmol
N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
2034265-41-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6506-2018-1mg
N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
2034265-41-1
1mg
$54.0 2023-09-08
Life Chemicals
F6506-2018-100mg
N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
2034265-41-1
100mg
$248.0 2023-09-08
Life Chemicals
F6506-2018-15mg
N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
2034265-41-1
15mg
$89.0 2023-09-08
Life Chemicals
F6506-2018-20μmol
N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
2034265-41-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6506-2018-3mg
N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
2034265-41-1
3mg
$63.0 2023-09-08
Life Chemicals
F6506-2018-20mg
N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
2034265-41-1
20mg
$99.0 2023-09-08
Life Chemicals
F6506-2018-2mg
N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
2034265-41-1
2mg
$59.0 2023-09-08
Life Chemicals
F6506-2018-2μmol
N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
2034265-41-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6506-2018-10mg
N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
2034265-41-1
10mg
$79.0 2023-09-08

Additional information on N'-(furan-2-yl)methyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide

Research Brief on N'-(furan-2-yl)methyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide (CAS: 2034265-41-1)

In recent years, the compound N'-(furan-2-yl)methyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide (CAS: 2034265-41-1) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique heterocyclic structure incorporating furan and thiophene moieties, has shown promising potential in various therapeutic applications. The latest research efforts have focused on elucidating its pharmacological properties, synthetic pathways, and mechanisms of action, aiming to harness its full therapeutic potential.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic optimization of 2034265-41-1, highlighting improved yield and purity through a novel catalytic approach. The researchers employed a combination of palladium-catalyzed cross-coupling and enzymatic resolution to achieve stereoselective synthesis, which is critical for its biological activity. The study also reported enhanced solubility and bioavailability of the compound, addressing previous challenges in formulation development.

In terms of biological activity, preliminary in vitro studies have demonstrated that 2034265-41-1 exhibits potent inhibitory effects on specific protein kinases involved in inflammatory pathways. This finding was corroborated by a separate study in Bioorganic & Medicinal Chemistry Letters, which identified the compound as a selective modulator of the NF-κB signaling pathway. These results suggest potential applications in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Further investigations into the molecular interactions of 2034265-41-1 revealed its ability to form stable complexes with target proteins, as evidenced by X-ray crystallography and molecular docking simulations. These structural insights provide a foundation for rational drug design, enabling the development of derivatives with improved efficacy and reduced off-target effects. Notably, a recent patent application disclosed a series of analogs with enhanced binding affinity and metabolic stability, expanding the scope of its therapeutic utility.

Despite these advancements, challenges remain in the clinical translation of 2034265-41-1. Pharmacokinetic studies in animal models have indicated variable absorption profiles, necessitating further optimization of delivery systems. Additionally, comprehensive toxicological assessments are underway to ensure safety and tolerability in human trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progression of this compound into preclinical development.

In conclusion, the ongoing research on N'-(furan-2-yl)methyl-N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide (2034265-41-1) underscores its potential as a versatile scaffold for drug discovery. The integration of synthetic chemistry, structural biology, and pharmacological studies has provided valuable insights into its therapeutic applications. Future studies should focus on addressing the remaining challenges to fully realize its clinical potential.

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd